![molecular formula C25H22FN5O4 B2529569 4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯 CAS No. 877644-27-4](/img/no-structure.png)

4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

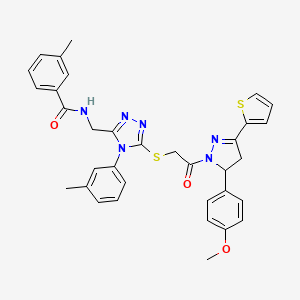

The compound ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis. For instance, the first paper discusses the synthesis of potential metabolites of a structurally related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate . The second paper describes the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which shares some structural features such as the presence of a fluorobenzyl group and an ethyl ester .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the authors developed stereospecific oxidizing reagents and conditions to synthesize various metabolites of the parent compound . These methods could potentially be adapted for the synthesis of ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, considering the sensitivity of the systems involved. The second paper reports a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium, which could be relevant for constructing the imidazo[2,1-f]purin ring system of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray studies . These studies provide detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonds. For the target compound, similar analytical methods could be employed to determine its molecular structure and confirm the successful synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are sensitive and require specific conditions and reagents . The use of SeO2, Clorox bleach, activated MnO2, and NaClO2 in the presence of resorcinol as a chlorine scavenger are examples of the tailored conditions needed for these reactions . Understanding these reactions is crucial for the synthesis of the target compound, as it may involve similar sensitive transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of the compounds in various solvents, their crystallization behavior, and the presence of specific functional groups that influence their reactivity are important characteristics that can be inferred . Additionally, the anticancer activity of related compounds provides a glimpse into the potential biological properties of the target compound .

科学研究应用

合成和结构见解

与4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯相关的化合物的合成和结构分析为其在科学研究中的潜在应用提供了基础见解。一项值得注意的研究涉及1-(4-氟苄基)-2-氯-1H-苯并[d]咪唑的合成,重点介绍了可用于合成相关化合物(包括4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯)的方法。本研究强调了反应条件对产率的重要性,为优化相关化合物的合成路线提供了基础 (黄金庆,2009)。

晶体学和分子表征

苯并咪唑衍生物(如2-(4-氰基苯基)-1-(4-氟苯基)-1H-苯并[d]咪唑-5-羧酸)的结构表征提供了对这些化合物的分子几何结构和分子间相互作用的关键见解。此类研究对于理解4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯的物理性质和潜在功能应用至关重要。对晶体堆积和π-π相互作用的分析提供了对稳定性和溶解度方面的见解,这对于药物制剂和材料科学应用至关重要 (S. M. Kumar 等,2016)。

抗氧化特性和潜在治疗应用

从红藻中提取的取代芳基倍半萜的抗氧化特性的探索表明了4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯的潜在应用领域。这些研究表明,结构相关的化合物可作为有效的抗氧化剂,应用范围从药物到食品防腐剂。在此背景下的构效关系分析为设计具有增强抗氧化能力的4-(3-(2-氟苄基)-1,7-二甲基-2,4-二氧代-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯甲酸乙酯衍生物提供了一个框架 (K. Chakraborty 等,2016)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The final product is obtained by esterification of the resulting carboxylic acid intermediate with ethanol.", "Starting Materials": [ "2-fluorobenzylamine", "1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione", "ethyl 4-bromobenzoate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate 3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-amine.", "Step 2: Reaction of the intermediate with ethyl 4-bromobenzoate in the presence of a suitable base such as potassium carbonate or sodium hydride to form the intermediate ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 3: Esterification of the intermediate with ethanol in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate." ] } | |

CAS 编号 |

877644-27-4 |

产品名称 |

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |

分子式 |

C25H22FN5O4 |

分子量 |

475.48 |

IUPAC 名称 |

ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3 |

InChI 键 |

AGAGZTZKGWFJSI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

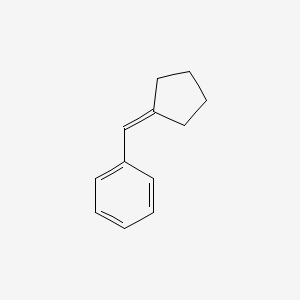

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

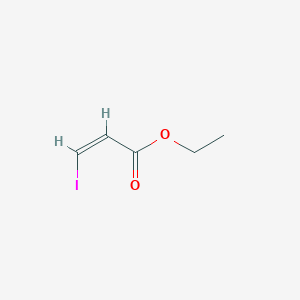

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

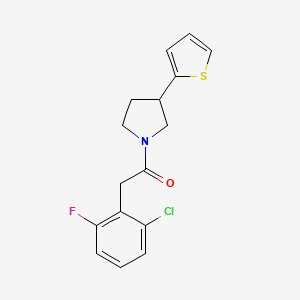

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

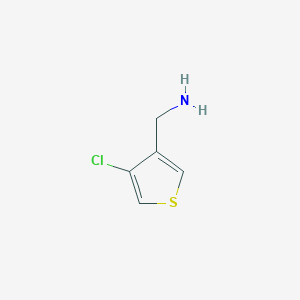

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)